molecular formula C10H12F2O2 B7991457 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol

Cat. No.: B7991457
M. Wt: 202.20 g/mol
InChI Key: BKWQDBRZMVNXKS-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol (CAS: 1351516-08-9) is a fluorinated aromatic alcohol with a propanol backbone substituted at the phenyl ring with two fluorine atoms at positions 3 and 4 and a methoxy group at position 3. This compound is synthesized to high purity (95%) and is of interest in pharmaceutical and materials research due to its unique electronic and steric properties imparted by the fluorine and methoxy substituents .

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-3-8(13)6-4-7(11)10(12)9(5-6)14-2/h4-5,8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQDBRZMVNXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanone.

    Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s properties. Below is a comparative analysis with key analogs:

Compound Name Substituents CAS Number Key Properties/Applications
1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol 3,4-diF; 5-OMe 1351516-08-9 High electron-withdrawal; potential pharmaceutical intermediate
(R)-1-(4-Fluorophenyl)-1-propanol 4-F N/A Marketed for chiral applications; single F reduces electron withdrawal compared to diF
1-(4-Methylphenyl)-1-propanol 4-Me 25574-04-3 Electron-donating Me group increases hydrophobicity; lower acidity vs. fluorinated analogs
2-Amino-3-phenyl-1-propanol NH2 at C2; phenyl at C3 5267-64-1 Amino group enhances polarity; used in chiral synthesis

Key Observations:

  • Electron Effects: The two fluorine atoms in the target compound create strong electron-withdrawing effects, increasing the acidity of the hydroxyl group compared to methyl- or methoxy-substituted analogs. This is critical in reactions involving deprotonation, such as nucleophilic substitutions .

Reactivity with Hydroxyl Radicals

Studies on 1-propanol derivatives show that substituent position and electronic effects dictate reactivity. For example:

  • The rate coefficient ratio $ k(\text{HO} + \text{1-propanol})/k(\text{HO} + \text{n-hexane}) = 0.85 $ indicates moderate reactivity of unsubstituted 1-propanol with hydroxyl radicals .
  • Fluorinated analogs like the target compound are expected to exhibit higher reactivity due to electron-withdrawing fluorine atoms, which polarize the hydroxyl group, facilitating radical interactions.

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of fluorine atoms and a methoxy group in its structure may enhance its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H12F2O2C_{10}H_{12}F_2O_2. Its structure includes:

  • Fluorine Atoms : Contributing to increased lipophilicity and potential binding affinity.
  • Methoxy Group : Influencing pharmacokinetics and enhancing solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituents may enhance the compound's binding affinity to enzymes or receptors, potentially leading to the modulation of biological pathways. The methoxy group can also affect the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies have explored the biological effects of related compounds. For instance:

  • Biofilm Inhibition : Compounds with difluorophenyl groups showed substantial inhibition of Pseudomonas aeruginosa biofilm formation, indicating that this compound may possess similar properties due to its molecular structure .
  • Receptor Interaction : It has been hypothesized that the compound interacts with glycine/NMDA receptors based on structural similarities with known antagonists .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundPotentially activeInteraction with enzymes/receptors
1-(3,4-Difluorophenyl)-2-propanolModerateInhibition of biofilm formation
1-(3-fluorophenyl)-2-butanolLowNon-specific interactions

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of difluorophenyl compounds. These studies highlight the importance of substituent effects on biological activity:

  • Fluorine Substituents : Enhance binding affinity and selectivity towards specific targets.
  • Methoxy Group : Modulates pharmacological profiles.

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